2-Methoxy-benzenesulfonylfluoride
Overview
Description
2-Methoxy-benzenesulfonylfluoride is an organic compound with the molecular formula C7H7FO3S. It is a derivative of benzenesulfonyl fluoride, where a methoxy group is substituted at the ortho position of the benzene ring. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-benzenesulfonylfluoride typically involves the reaction of 2-methoxybenzenesulfonyl chloride with a fluoride source. One common method is the reaction of 2-methoxybenzenesulfonyl chloride with potassium fluoride in the presence of a suitable solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-benzenesulfonylfluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding sulfonyl fluorides with different oxidation states.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonyl hydrides or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Sulfonamides: Formed from nucleophilic substitution reactions.
Oxidized Derivatives: Various oxidation products depending on the oxidizing agent and conditions.
Reduced Derivatives: Products of reduction reactions, including sulfonyl hydrides.
Scientific Research Applications
2-Methoxy-benzenesulfonylfluoride has diverse applications in scientific research:
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to form stable covalent bonds with target proteins.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 2-Methoxy-benzenesulfonylfluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in enzyme inhibition studies, where the compound forms stable covalent bonds with active site residues, leading to enzyme inactivation .
Comparison with Similar Compounds
Benzenesulfonyl Fluoride: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
2-Methoxybenzenesulfonyl Chloride: Similar structure but with a chloride group instead of fluoride, leading to different reactivity and applications.
Methanesulfonyl Fluoride: A simpler sulfonyl fluoride compound with different reactivity and applications .
Uniqueness: 2-Methoxy-benzenesulfonylfluoride is unique due to the presence of the methoxy group, which enhances its reactivity and provides additional sites for chemical modification. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
2-methoxybenzenesulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODFKNQSBQPHLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290603 | |
Record name | Benzenesulfonyl fluoride, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365-35-5 | |
Record name | Benzenesulfonyl fluoride, 2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl fluoride, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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